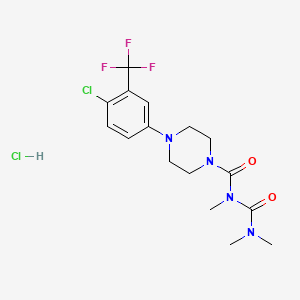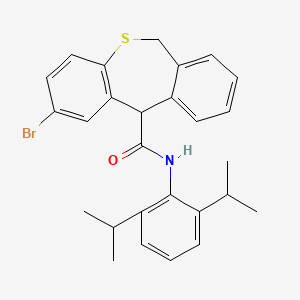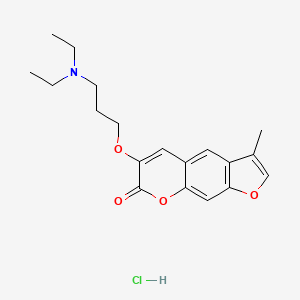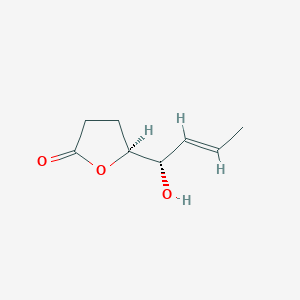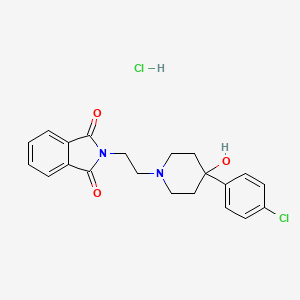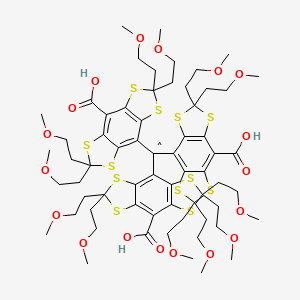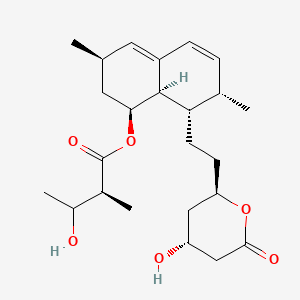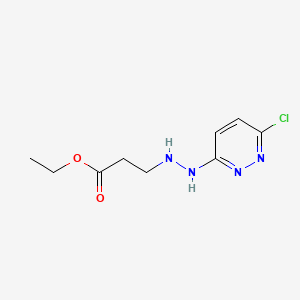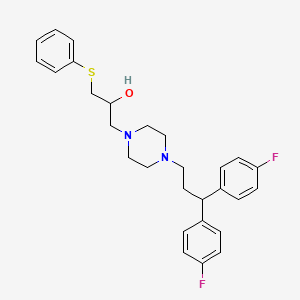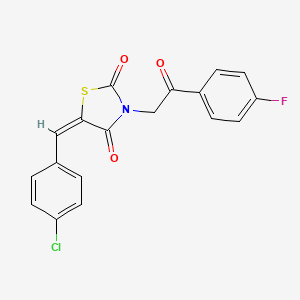
5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with 3-(4-fluorophenacyl)thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, thiazolidinedione derivatives are known for their potential as anti-inflammatory and anti-cancer agents. This compound may exhibit similar properties, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, compounds of this class are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them valuable in various industrial applications.
作用機序
The mechanism of action of 5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors, modulating gene expression and affecting various cellular pathways. The compound may also inhibit specific enzymes or bind to receptors, altering cellular functions.
類似化合物との比較
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione is unique due to the presence of both chlorobenzylidene and fluorophenacyl groups. These functional groups may impart distinct chemical and biological properties, differentiating it from other thiazolidinediones.
特性
CAS番号 |
151956-07-9 |
|---|---|
分子式 |
C18H11ClFNO3S |
分子量 |
375.8 g/mol |
IUPAC名 |
(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H11ClFNO3S/c19-13-5-1-11(2-6-13)9-16-17(23)21(18(24)25-16)10-15(22)12-3-7-14(20)8-4-12/h1-9H,10H2/b16-9+ |
InChIキー |
QQDKZRPJUKDGJN-CXUHLZMHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)F)Cl |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


